Hydrazine-15N2 monohydrate

Environmental analysis Isotope dilution GC-MS/MS Drinking water monitoring

Hydrazine-15N2 monohydrate (CAS 145571-73-9) is a stable isotope-labeled analog of hydrazine monohydrate in which both nitrogen atoms are substituted with the 15N isotope (98 atom% 15N typical specification). With a molecular formula of H₂¹⁵N¹⁵NH₂·H₂O and molecular weight of 52.05 g/mol, this compound is supplied as a liquid with density 1.073 g/mL at 25°C, boiling point 120.1°C, and melting point −51.7°C.

Molecular Formula H6N2O
Molecular Weight 52.047 g/mol
CAS No. 145571-73-9
Cat. No. B139281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine-15N2 monohydrate
CAS145571-73-9
Molecular FormulaH6N2O
Molecular Weight52.047 g/mol
Structural Identifiers
SMILESNN.O
InChIInChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1;
InChIKeyIKDUDTNKRLTJSI-AWQJXPNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine-15N2 Monohydrate CAS 145571-73-9: Isotopic Specifications and Procurement Considerations


Hydrazine-15N2 monohydrate (CAS 145571-73-9) is a stable isotope-labeled analog of hydrazine monohydrate in which both nitrogen atoms are substituted with the 15N isotope (98 atom% 15N typical specification) . With a molecular formula of H₂¹⁵N¹⁵NH₂·H₂O and molecular weight of 52.05 g/mol, this compound is supplied as a liquid with density 1.073 g/mL at 25°C, boiling point 120.1°C, and melting point −51.7°C . As a specialty isotopic reagent, it is manufactured to controlled 15N enrichment specifications and is intended exclusively for research and analytical applications, not for industrial bulk chemical substitution .

Why Unlabeled Hydrazine Monohydrate Cannot Substitute for Hydrazine-15N2 Monohydrate in Regulated Analytical Workflows


Unlabeled hydrazine monohydrate (CAS 7803-57-8) and Hydrazine-15N2 monohydrate are chemically equivalent in reactivity but functionally non-interchangeable in quantitative mass spectrometry applications. The critical distinction lies in the isotopic mass shift (M+2) that the 15N2 label provides . In isotope dilution mass spectrometry (IDMS), the labeled analog serves as an internal or surrogate standard that co-elutes with the native analyte while being distinguishable by mass . Substituting unlabeled hydrazine eliminates this mass differentiation and renders accurate quantification impossible. Furthermore, the 15N2 label is retained through derivatization workflows (e.g., acetone azine formation), preserving mass distinction in the final detected species—a property not shared by deuterium-labeled alternatives, which exhibit problematic chromatographic isotope effects [1].

Quantitative Differentiation of Hydrazine-15N2 Monohydrate: Validated Analytical Performance Evidence


Sub-Parts-Per-Trillion Detection Limit Achieved in Drinking Water Analysis Using Hydrazine-15N2 as Surrogate Standard

In a validated isotope dilution GC-MS/MS method for drinking water analysis, Hydrazine-15N2 monohydrate was employed as the surrogate standard, fortified prior to acetone derivatization and extraction. The method achieved a detection limit of 0.70 ng/L (0.70 ppt) for hydrazine in reagent water [1]. This ultratrace sensitivity was enabled specifically by the 15N2 label, which remained intact through derivatization to form acetone azine-15N2, providing a mass-distinct surrogate for accurate quantification against native hydrazine-derived acetone azine [2].

Environmental analysis Isotope dilution GC-MS/MS Drinking water monitoring

LC-MS/MS Isotope Dilution Method Validation: 0.2 ng/cigarette LOQ in Tobacco Smoke Matrix

An isotope dilution LC-MS/MS method for hydrazine in cigarette mainstream smoke utilized 15N2-hydrazine as the internal standard, added to the trapping solution prior to smoke collection and 2-nitrobenzaldehyde derivatization. The method achieved a limit of quantification (LOQ) of 0.2 ng/cigarette under ISO smoking regimen and 0.4 ng/cigarette under Canadian Intense regimen, with calibration linearity R² > 0.999 over 0.079–248 ng/mL . Method accuracy assessed via spiked samples showed recoveries ranging from 98% to 111%, with precision estimated at ~10% RSD [1].

Tobacco smoke analysis LC-MS/MS Isotope dilution quantification

Elimination of Chromatographic Isotope Effect: 15N-Labeled Hydrazine vs. Deuterium-Labeled Derivatization Reagents

In isotope-coded derivatization (ICD) workflows for quantitative LC-MS, the choice of isotopic label directly impacts quantification accuracy. Comparative studies of deuterium-labeled (d3) versus 15N-labeled derivatization reagents demonstrated that deuterium labeling produced unacceptable quantification differences exceeding 15% for certain model aldehydes from biological matrices due to chromatographic isotope effects [1]. In contrast, 15N-labeled reagents (including 15N2-hydrazine-derived compounds) showed co-elution of light and heavy isoforms with no observable chromatographic isotope effect, enabling accurate relative quantification [2].

Isotope-coded derivatization LC-MS quantification Chromatographic isotope effect

In Vivo Metabolic Fate Quantification: 15N2-Hydrazine Enables Direct Measurement of N2 Gas Conversion Kinetics

Using 15N-labeled hydrazine (as 15N2-hydrazine) administered to rats at 0.5 LD50 (~1 mmol/kg), researchers quantified metabolic conversion to N2 gas in real time via collection of respiratory 15N2. Approximately 25% of the total administered dose was converted to N2 gas, with the majority appearing within 30 minutes of administration [1]. A complementary study using [15N]hydrazine in rats indicated that about 15% of the administered hydrazine is rapidly converted to 15N2, followed by slower conversion of an additional 7-10% over the subsequent several hours [2].

Metabolic fate 15N tracer studies Respiratory gas analysis

Plasma Pharmacokinetic Quantification Using 15N2-Hydrazine as Internal Standard: 2-Hour Half-Life Determination

In a validated capillary GC-MS method for hydrazine determination in rat plasma and liver, 15N2-labeled hydrazine was employed as the internal standard. The method enabled precise pharmacokinetic profiling across a 10-fold dose range (0.09–2.53 mmol/kg), revealing a mean plasma half-life of approximately 2 hours, with dose-dependent variation [1]. The 15N2-labeled internal standard (adduct m/z 390) was mass-resolved from the native hydrazine-pentafluorobenzaldehyde adduct (m/z 388) by 2 Da, enabling accurate selected ion monitoring quantification [2].

Pharmacokinetics GC-MS bioanalysis Toxicology

Isotopic Purity Specification: 98 atom% 15N Required for Trace-Level Quantitative Accuracy

Commercial Hydrazine-15N2 monohydrate is supplied at a certified isotopic purity of 98 atom% 15N . This specification is critical for isotope dilution mass spectrometry applications: lower isotopic enrichment (e.g., 10-60 atom% available from some vendors ) introduces cross-contamination of the native analyte channel with unlabeled species, degrading calibration linearity and quantification accuracy at low concentrations. The 98 atom% specification ensures that the isotopic impurity contribution to the native analyte signal is ≤2%, maintaining the integrity of the isotope dilution relationship .

Isotopic enrichment Quality control Method validation

Validated Application Scenarios for Hydrazine-15N2 Monohydrate in Analytical and Research Settings


Regulatory Drinking Water Monitoring via EPA-Style Isotope Dilution GC-MS/MS

Employ Hydrazine-15N2 monohydrate as a surrogate standard in isotope dilution GC-MS/MS methods for ultratrace hydrazine analysis in chloraminated drinking water. The 15N2 label enables detection at 0.70 ng/L (0.70 ppt), which is essential for monitoring carcinogenic hydrazine in public water systems where typical concentrations range from 0.5–2.6 ng/L. The method requires fortification of the 15N2-hydrazine surrogate standard prior to acetone derivatization, with quantification against extracted acetone azine-15N2 [1]. This scenario is directly supported by validated method performance data and is appropriate for environmental testing laboratories requiring method detection limits below 1 ng/L.

Tobacco Product Testing with Validated LC-MS/MS Isotope Dilution Quantification

Use 15N2-hydrazine as an internal standard for quantitative LC-MS/MS analysis of hydrazine in cigarette mainstream smoke, per the validated method achieving 0.2 ng/cigarette LOQ (ISO regimen) and 0.4 ng/cigarette LOQ (Canadian Intense). The internal standard is added to the trapping solution prior to smoke collection, followed by 2-nitrobenzaldehyde derivatization and LC-MS/MS analysis [1]. This application is directly relevant to tobacco industry laboratories and contract research organizations performing regulatory smoke constituent testing where hydrazine is a listed toxicant requiring quantitative reporting.

Preclinical Toxicokinetic and ADME Studies of Hydrazine and Hydrazine-Releasing Drugs

Incorporate 15N2-hydrazine as an internal standard in GC-MS or LC-MS bioanalytical methods for quantifying hydrazine in plasma, liver tissue, and urine from rodent toxicology studies. The 2-Da mass shift (m/z 388 vs. m/z 390 for pentafluorobenzaldehyde adducts) enables accurate selected ion monitoring quantification with correction for extraction recovery variability [1]. Additionally, use 15N2-hydrazine directly as a metabolic tracer to quantify in vivo conversion to N2 gas via respiratory gas collection, distinguishing metabolic N2 from atmospheric N2 . This scenario is validated for preclinical ADME packages supporting IND/NDA submissions.

Carbonyl Metabolomics via Differential 15N2-/14N2-Isotope Dansylhydrazine Labeling

Synthesize or utilize 15N2-dansylhydrazine (derived from Hydrazine-15N2 monohydrate) as the heavy isotope labeling reagent in differential isotope labeling workflows for quantitative profiling of carbonyl compounds (ketones, aldehydes, keto-acids) in human biofluids. The 15N2 label avoids the chromatographic isotope effect that plagues deuterium-labeled derivatization reagents (>15% quantification error), ensuring co-elution of light and heavy isoforms on reversed-phase LC [1]. This application is suitable for metabolomics core facilities and clinical research laboratories performing relative or absolute quantification of the carbonyl metabolome in urine and plasma .

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